molecular formula C5H3ClN2O2 B167233 2-Chloro-3-nitropyridine CAS No. 5470-18-8

2-Chloro-3-nitropyridine

Cat. No. B167233
CAS RN: 5470-18-8
M. Wt: 158.54 g/mol
InChI Key: UUOLETYDNTVQDY-UHFFFAOYSA-N
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Description

2-Chloro-3-nitropyridine is a chemical compound with the empirical formula C5H3ClN2O2 . It has a molecular weight of 158.54 and is typically found in the form of a yellow crystalline powder .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C5H3ClN2O2/c6-5-4 (8 (9)10)2-1-3-7-5/h1-3H . This indicates that the molecule consists of a pyridine ring with a chlorine atom and a nitro group attached.


Chemical Reactions Analysis

Nitropyridines, including this compound, can undergo a variety of reactions. For example, when reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism involves a [1,5] sigmatropic shift where the nitro group migrates from the 1-position to the 3-position .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 260.3±20.0 °C at 760 mmHg, and a flash point of 111.2±21.8 °C . It has a molar refractivity of 35.8±0.3 cm3 and a molar volume of 106.4±3.0 cm3 .

Scientific Research Applications

Structures and Reaction Mechanisms

  • Ring-Opening Reactions

    The ring-opening reaction of 2-Chloro-3-nitropyridine with hydroxide ions reveals intermediate formations, demonstrating the compound's reactivity and potential for chemical synthesis (Haynes & Pett, 2007).

  • Kinetics of Nucleophilic Substitutions

    Studies on the kinetics of reactions of this compound with amines in different solvents provide insights into its chemical behavior and potential applications in synthetic chemistry (Hamed, 1997).

Molecular and Structural Analysis

  • Vibrational, Electronic, and NMR Analyses

    Research into the molecular structures, vibrational wavenumbers, and NMR chemical shifts of compounds including this compound offers insights into its physical and chemical properties (Velraj, Soundharam, & Sridevi, 2015).

  • X-ray and Spectroscopic Analysis

    Studies using X-ray analysis and various spectroscopic methods help in understanding the structural features of this compound derivatives (Jukić et al., 2010).

Synthetic Applications

  • Synthesis of Derivatives

    Research into the synthesis of derivatives of this compound, such as by oxidative methylamination, contributes to the development of new compounds for various applications (Szpakiewicz & Wolniak, 1999).

  • Synthesis of Aminopyridines

    The transformation of this compound to aminopyridines via hydrogenation highlights its role in producing intermediates for pharmaceutical and pesticide applications (Liu Chang-chun, 2010).

Molecular and Electronic Structure Studies

  • Conformational and Electronic Structure Analysis: Detailed investigations into the conformational and electronic structure of this compound provide a deeper understanding of its molecular characteristics (Arjunan et al., 2012).

Additional Research Applications

  • E.S.R. Spectra Analysis

    The study of electron spin resonance spectra of this compound derivatives contributes to understanding its electronic properties (Cottrell & Rieger, 1967).

  • Density Functional Theory Analysis

    Theoretical and experimental analyses on the molecular structure of related compounds offer insights into the electronic properties and potential applications in material science (Selvam et al., 2020).

Safety and Hazards

2-Chloro-3-nitropyridine is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding dust formation, and using only in a well-ventilated area .

Mechanism of Action

. The primary targets of this compound are not explicitly mentioned in the available literature. .

Biochemical Pathways

It is used in the synthesis of various derivatives, including imidazo[4,5-c]pyridines . These derivatives can potentially interact with various biochemical pathways, leading to a range of downstream effects.

Result of Action

It is known that the compound can be used to synthesize a variety of derivatives, which can have various effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 2-Chloro-3-nitropyridine can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated area to avoid inhalation .

properties

IUPAC Name

2-chloro-3-nitropyridine
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InChI

InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H
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InChI Key

UUOLETYDNTVQDY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H3ClN2O2
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DSSTOX Substance ID

DTXSID2063929
Record name Pyridine, 2-chloro-3-nitro-
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Molecular Weight

158.54 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 2-Chloro-3-nitropyridine
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CAS RN

5470-18-8, 34515-82-7
Record name 2-Chloro-3-nitropyridine
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Record name Pyridine, 2-chloro-3-nitro-
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Record name 2-Chloro-3-nitropyridine
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Record name 2-chloro-3-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Chloro-3-nitropyridine?

A1: this compound has the molecular formula C5H3ClN2O2 and a molecular weight of 170.56 g/mol. []

Q2: What are some key spectroscopic characteristics of this compound?

A2:

  • NMR Spectroscopy: 1H NMR and 13C NMR data have been instrumental in characterizing this compound and its derivatives, especially in discerning isomeric structures. [, ]
  • UV-Vis Spectroscopy: Studies have revealed a characteristic ultraviolet absorption band in the 350–420 nm region, attributed to a "quinonoid" charge-transfer form in the excited state. []
  • Infrared Spectroscopy: Infrared analyses have provided insights into the NH stretching frequencies of derivatives, correlating with observations from UV-Vis spectra. []
  • Electron Spin Resonance (ESR) Spectroscopy: ESR studies have been conducted on the anion radical of this compound, providing information about hyperfine splitting constants and electronic structure. []

Q3: How does the choice of solvent impact reactions involving this compound?

A3: Solvent selection significantly influences the reactivity of this compound. For instance, in Ullmann carbon-carbon coupling reactions, DMF proved superior to DMA or NMP, leading to faster reaction rates, shorter initiation times, higher yields, and reduced byproduct formation. [] Conversely, in nucleophilic substitution reactions with aryloxide ions, methanol was found to be a suitable solvent. []

Q4: Is this compound known to exhibit catalytic properties?

A4: While this compound is not typically employed as a catalyst, it serves as a crucial starting material in synthesizing various heterocyclic compounds with potential catalytic applications. This is largely due to its reactivity towards nucleophilic substitution reactions, enabling the introduction of diverse functionalities.

Q5: Can you provide examples of reactions where this compound acts as a key synthon?

A5:

  • Synthesis of Imidazo[4,5-b]pyridine: this compound serves as a common precursor in synthesizing imidazo[4,5-b]pyridine derivatives, a privileged scaffold in medicinal chemistry. [, , ]
  • Diazathianthrenes and Diazaphenoxaselenines: This compound has been utilized in constructing novel heterocyclic systems like diazathianthrenes and diazaphenoxaselenines, further expanding the repertoire of accessible chemical entities. [, ]
  • 4-Azaindole Synthesis: An improved method for synthesizing 4-azaindole relies on this compound as the starting material, highlighting its utility in accessing important heterocycles. []

Q6: Have computational methods been employed to study this compound?

A6: Yes, computational chemistry has played a role in understanding the properties and reactivity of this compound. For example:

  • Conformational Analysis: AM1 calculations combined with 1H NMR data helped elucidate the conformational preferences of 2-arylthio-5-nitropyridines, derivatives of this compound. []
  • Electronic Structure Calculations: EHT calculations have been used to determine the positions of substituents in heteroaromatic pentalenes synthesized from this compound. []

Q7: How do structural modifications of this compound influence its reactivity?

A7:

  • Position of the Nitro Group: The position of the nitro group with respect to the chlorine atom greatly influences the reactivity. For instance, 2-chloro-5-nitropyridine (para-like) generally exhibits higher reactivity towards nucleophilic aromatic substitution compared to this compound (ortho-like). This difference is attributed to the stability of the para-quinonoid intermediate formed during the reaction. [, , ]
  • Nature of the Nucleophile: The reactivity of this compound varies depending on the nucleophile employed. Studies with various nucleophiles like arenethiolates [] and aliphatic amines [] reveal the influence of nucleophile strength and steric factors on reaction rates and selectivity.

Q8: Are there specific formulation strategies reported to improve the stability or bioavailability of this compound or its derivatives?

A8: The provided research primarily focuses on the synthetic utility of this compound and its derivatives. Information regarding specific formulation strategies to enhance its stability or bioavailability is limited.

Q9: What safety precautions are necessary when handling this compound?

A9: As with any chemical, appropriate safety data sheets should be consulted and followed. While specific toxicology data might not be available for this compound, its reactivity suggests it could be harmful if not handled properly.

Q10: Has the environmental impact of this compound been investigated?

A10: The provided research primarily focuses on the synthetic utility of this compound. Comprehensive studies on its environmental impact, degradation pathways, and ecotoxicological effects are limited.

Q11: What analytical techniques are commonly used to characterize and quantify this compound?

A11: Common techniques for characterizing this compound and its derivatives include NMR spectroscopy, UV-Vis spectroscopy, IR spectroscopy, and X-ray crystallography. [, , , , ] Specific analytical methods for quantification would likely depend on the application and matrix.

Q12: What is the therapeutic potential of this compound and its derivatives?

A12: While this compound itself might not possess direct therapeutic applications, it serves as a valuable building block in synthesizing a diverse array of heterocyclic compounds with potential biological activities. [, , , , , ]

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